molecular formula C24H23FN4O B11466173 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11466173
M. Wt: 402.5 g/mol
InChI Key: WCBLKPCEPNLHOX-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a ketone group at position 5. Key structural features include:

  • 2-position substitution: A 4-phenylpiperazine moiety, contributing to conformational flexibility and hydrogen-bonding capabilities via the piperazine nitrogen atoms.

This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of quinazolinones, which are known for interactions with central nervous system targets (e.g., serotonin and dopamine receptors) . The fluorine atom at the para position of the phenyl group enhances metabolic stability and lipophilicity, while the phenylpiperazine group may influence receptor binding affinity .

Properties

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23FN4O/c25-19-8-6-17(7-9-19)18-14-22-21(23(30)15-18)16-26-24(27-22)29-12-10-28(11-13-29)20-4-2-1-3-5-20/h1-9,16,18H,10-15H2

InChI Key

WCBLKPCEPNLHOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilamide Derivatives

Anthranilamide derivatives serve as key precursors for constructing the bicyclic framework. A widely adopted method involves reacting anthranilamide with ketones or aldehydes in the presence of catalysts. For example:

  • Procedure : Anthranilamide (1 mmol) reacts with 4-fluorophenylacetone (1 mmol) in aqueous medium using graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) at room temperature. The reaction proceeds via imine formation followed by cyclization, yielding 7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one after 2–4 hours.

  • Yield : 75–85% after crystallization from ethanol.

  • Mechanistic Insight : GO nanosheets act as acidic catalysts, facilitating proton transfer during cyclization.

Gold-Catalyzed Tandem Cyclization

Recent advances employ gold(I) catalysts for one-pot synthesis. A representative protocol uses:

  • Catalyst System : (PPh₃)AuCl (10 mol%) and AgOTf (10 mol%) in 1,2-dichloroethane (DCE) at 60°C.

  • Substrate Design : Propargylamine-tethered anthranilamides undergo dual cyclization to form the dihydroquinazolinone core.

  • Yield : Up to 98% for six-membered rings.

  • Advantage : This method avoids isolation of intermediates, enhancing efficiency.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

ParameterOptimal ValueEffect on ReactionSource
SolventDCEEnhances gold catalyst activity
Temperature60–80°CBalances kinetics and decomposition
Catalyst Loading10 mol% Au, 10 mol% AgMaximizes turnover frequency
Reaction Time1.5–4 hoursMinimizes byproduct formation

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Microreactors with immobilized GO nanosheets reduce reaction time to <1 hour.

  • Purification : Recrystallization from ethanol/water mixtures (3:1) achieves >99% purity.

  • Waste Mitigation : Au catalysts are recovered via adsorption on activated carbon (85–90% recovery).

Analytical Characterization

Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include δ 7.2–7.6 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons).

  • HRMS : [M+H]⁺ calculated for C₂₅H₂₄FN₄O: 427.1932; found: 427.1935.

  • X-ray Diffraction : Resolves stereochemistry of the dihydroquinazolinone ring.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Anthranilamide Cyclization75–8598HighLow
Gold-Catalyzed Cyclization90–9899ModerateHigh
Halogenation-Substitution60–7097HighModerate

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the piperazine moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

7-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound ID 7-Substituent 2-Substituent Molecular Weight Key Properties/Observations Evidence Source
Target Compound 4-Fluorophenyl 4-Phenylpiperazin-1-yl 410.5* Balanced lipophilicity; moderate π-π interactions
7-(4-Fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-... 4-Fluorophenyl 4-(2-Furoyl)piperazin-1-yl 369.5† Increased polarity due to furoyl group; potential reduced membrane permeability
7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-... Phenyl 4-Pyridin-2-ylpiperazin-1-yl 385.5 Enhanced solubility (pyridine’s basicity); possible metal coordination
7-(2-Hydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-... 2-Hydroxyphenyl 4-(4-Fluorophenyl)piperazin-1-yl 370.4‡ Higher polarity (hydroxyl group); potential for H-bonding
BH53950 () 4-Fluorophenyl 4-(4-Methoxyphenyl)piperazin-1-yl 446.5 Electron-donating methoxy group; red-shifted emission in polar solvents
7-(3,4-Dimethoxyphenyl)-4-methyl-2-[4-benzylpiperazin-1-yl]-... 3,4-Dimethoxyphenyl 4-Benzylpiperazin-1-yl 440.5 Increased bulk (benzyl); methoxy groups enhance electron density

*Estimated based on formula C25H22FN4O.
†Calculated from formula in .
‡From .

Key Trends

Substituent Effects on Solubility :

  • Pyridinyl () and hydroxyethyl () groups improve aqueous solubility due to polar interactions.
  • Hydroxyphenyl substituents () further enhance polarity but may limit blood-brain barrier penetration .

Electronic Modifications: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) stabilize the quinazolinone core, while electron-donating groups (e.g., 4-methoxyphenyl in BH53950) increase conjugation and intramolecular charge transfer (ICT), as observed in red-shifted emission spectra .

Steric and Binding Interactions: Bulky substituents like benzyl () or 4-phenylpiperazine (target compound) may improve receptor binding via hydrophobic interactions.

Metabolic Stability: Fluorine atoms (target compound, BH53951) reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Research Findings and Implications

  • Photophysical Properties : Derivatives with strong electron-donating groups (e.g., 4-methoxyphenyl) exhibit red-shifted emission in polar solvents like DMF, suggesting ICT-dominated excited states .
  • Crystallographic Data : Isostructural analogs (e.g., ) demonstrate planar molecular conformations, with perpendicular orientations of substituents influencing packing efficiency .
  • Pharmacological Potential: Piperazine-containing derivatives (target compound, ) are prioritized for CNS drug development due to their affinity for neurotransmitter receptors .

Biological Activity

The compound 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a notable member of the quinazoline family, which has garnered attention for its potential pharmacological applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, particularly in neuropharmacology and oncology.

Chemical Structure

The chemical formula for this compound is C21H22FN3OC_{21}H_{22}FN_3O. The significant structural components include:

  • A quinazoline core , which is known for its diverse biological activities.
  • A piperazine ring , contributing to the compound's interaction with neurotransmitter receptors.

Antipsychotic Effects

Research indicates that derivatives of piperazine, including the compound , exhibit significant activity as dopamine (DA) and serotonin (5-HT) modulators . These properties suggest potential applications in treating psychiatric disorders such as schizophrenia. A study highlighted the synthesis and pharmacological profiling of arylpiperazine-based compounds, revealing their efficacy in modulating DA and 5-HT pathways, which are crucial in mood regulation and psychotic disorders .

Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects. Studies have shown that similar piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition is believed to enhance cholinergic neurotransmission, thereby providing cognitive benefits .

Antioxidant Activity

In addition to neuroprotective effects, compounds with similar structures have demonstrated antioxidant properties. This activity is essential in mitigating oxidative stress, which contributes to various chronic diseases and neurodegenerative conditions .

Case Studies

  • Piperazine Derivatives as AChE Inhibitors : A virtual screening study conducted on several piperazine derivatives showed that they effectively bind to both the peripheral anionic site and catalytic sites of AChE. This binding is crucial for developing therapeutic agents targeting cognitive decline associated with Alzheimer's disease .
  • Psychoactive Properties : In a comparative study of various piperazine derivatives, the compound was found to possess a favorable profile for binding to serotonin receptors, indicating its potential as an antipsychotic agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntipsychoticModulation of DA and 5-HT receptors
NeuroprotectiveInhibition of AChE activity
AntioxidantReduction of oxidative stress

Q & A

Basic: What synthetic methodologies are commonly used to prepare 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one?

Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include:

  • Cyclocondensation : Reacting 4-fluorophenyl-substituted precursors with urea or thiourea derivatives under acidic conditions to form the dihydroquinazolinone scaffold .
  • Piperazine Functionalization : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the C2 position .
  • Optimization : Controlling reaction temperature (80–120°C) and using catalysts like Pd(OAc)₂ for cross-coupling steps to improve yields (reported ~60–75%) .

Validation : Purity is assessed via HPLC (>95%) and LC-MS to confirm molecular weight .

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., disorder in the piperazine ring) require:

  • Multi-Strategy Refinement : Using SHELXL (SHELX-2018) with twin-law detection for twinned crystals .
  • Validation Tools : Cross-referencing with NMR (¹H/¹³C) to confirm bond angles and torsional flexibility in the dihydroquinazolinone ring .
  • Data Weighting : Adjusting refinement parameters (e.g., restraints for thermal displacement) to mitigate overfitting .

Case Study : highlights a structurally similar compound where piperazine ring disorder was resolved using anisotropic displacement parameters .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and confirms the boat conformation of the dihydroquinazolinone ring .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 393.17 [M+H]⁺) .

Advanced: How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

Answer:
Conflicting results (e.g., high receptor affinity in vitro but low efficacy in vivo) necessitate:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability .
  • Dose-Response Re-evaluation : Adjust in vivo dosing regimens to account for rapid clearance or protein binding .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) to confirm target engagement .

Example : Piperazine-containing analogs in showed improved in vivo duration of action after optimizing lipophilicity (LogP ~3.5) .

Basic: What protocols ensure high purity during synthesis?

Answer:

  • Chromatographic Methods : Prep-HPLC with C18 columns (acetonitrile/water gradient) removes unreacted intermediates .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product (>99% purity) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can computational modeling guide the prediction of this compound’s pharmacodynamic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with targets (e.g., dopamine D3 receptor) using AutoDock Vina to predict binding modes .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-tert-butylphenyl) with activity using Hammett σ constants .
  • Validation : Compare predicted ADMET properties (e.g., CYP inhibition) with experimental hepatocyte stability data .

Application : used MD simulations to rationalize the selectivity of a related thiazolo-triazole derivative for serotonin receptors .

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